1,3-Diamino-5-methylphenazinium chloride

Description

Overview of Phenazine (B1670421) and Phenazinium Compound Classes in Academic Research

Phenazines are a significant class of nitrogen-containing heterocyclic compounds that are a subject of extensive academic research due to their diverse chemical structures and wide array of biological activities. mdpi.comnih.gov The fundamental structure of phenazine is a dibenzo annulated pyrazine, featuring a planar, tricyclic ring system. ontosight.aiwikipedia.org This core structure is derived from the shikimic acid pathway in microorganisms. wikipedia.orgacs.org

In the scientific community, phenazines are recognized for their redox properties, which are central to many of their biological functions. mdpi.comnih.gov These compounds are investigated for a variety of potential applications, including antimicrobial, antitumor, anti-inflammatory, and antiparasitic activities. nih.govontosight.ai The planar nature of the phenazine ring allows it to interact with biomolecules such as DNA and proteins, forming the basis of its pharmacological effects. ontosight.ai Researchers have identified over 100 natural phenazine compounds, primarily isolated from terrestrial and marine microorganisms like Pseudomonas and Streptomyces species, and have synthesized over 6,000 derivatives in the pursuit of novel therapeutic agents. mdpi.comnih.gov

Phenazinium compounds are a subset of phenazines, characterized by a quaternized nitrogen atom in the heterocyclic ring, which results in a positive charge. This modification influences the compound's electronic properties and solubility. The class as a whole is noted for its role in developing new antimicrobial agents to combat resistant bacteria and in designing novel antitumor agents. ontosight.ai

Historical Development and Scholarly Investigation of Phenazine Derivatives

The study of phenazine derivatives dates back to the 19th century, with one of the earliest notable events being the investigation of "blue pus." In 1859, Fordos extracted the blue pigment responsible, which he named pyocyanin (B1662382). nih.gov Over two decades later, Carl Gessard identified the source of this pigment as a microorganism he called Bacillus pyocyaneus, now known as Pseudomonas aeruginosa. nih.gov The chemical structure of pyocyanin was later established as a phenazine derivative in 1924 by Wrede and Strack. nih.gov

Since these early discoveries, the field of phenazine chemistry has expanded dramatically. Scholarly investigations have led to the isolation and characterization of more than 150 phenazine natural products from various bacterial and archeal sources. nih.gov The biological activities of these compounds have been a primary focus of research since at least 1959, particularly their potential as anticancer agents. mdpi.com

Systematic reviews of the literature highlight the continuous and growing interest in these compounds. For instance, significant reviews have chronicled the anticancer activities of phenazines, with research from 2000 to 2011 being compiled, and subsequent reviews summarizing findings from 2012 to 2021. mdpi.comnih.gov Modern synthetic chemistry has also played a crucial role, with numerous strategies being developed to create novel phenazine derivatives with enhanced or specific activities. researchgate.net The ongoing research into natural and synthetic phenazines provides a foundation for developing new medicinal compounds. nih.gov

Structural and Chemical Context of 1,3-Diamino-5-methylphenazinium Chloride within the Phenazinium Landscape

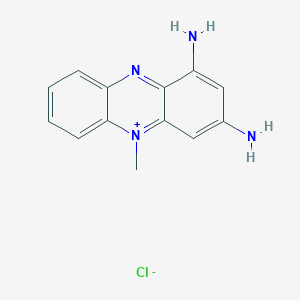

This compound is a specific synthetic compound belonging to the phenazinium class. ontosight.aiechemi.com As its name implies, its core structure is a phenazine ring. This core is chemically modified with two amino groups (-NH₂) at the 1 and 3 positions of the ring system. Furthermore, a methyl group (-CH₃) is attached to one of the nitrogen atoms at the 5-position, which also carries a positive charge, forming the phenazinium cation. The compound is isolated as a chloride salt.

This particular arrangement of functional groups defines its chemical identity and properties. The presence of the amino groups and the methylated quaternary nitrogen within the planar tricyclic system are key features that place it within the broader family of phenazinium dyes and biologically active agents. Its ability to participate in redox reactions is a characteristic feature of this class of compounds. ontosight.ai

Below are tables detailing the structural and chemical identifiers for this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Number | 1084-43-1 echemi.comepa.gov |

| Molecular Formula | C₁₃H₁₃N₄Cl echemi.com |

| Molecular Weight | 260.72 g/mol echemi.com |

| EC Number | 214-110-3 echemi.com |

| UNII | 65YN7B130I echemi.com |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Melting Point | 296-297 °C (decomposes) echemi.com |

| Appearance | Data not consistently available |

| Solubility | Data not consistently available |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1084-43-1 |

|---|---|

Molecular Formula |

C13H13ClN4 |

Molecular Weight |

260.72 g/mol |

IUPAC Name |

5-methylphenazin-5-ium-1,3-diamine;chloride |

InChI |

InChI=1S/C13H12N4.ClH/c1-17-11-5-3-2-4-10(11)16-13-9(15)6-8(14)7-12(13)17;/h2-7H,1H3,(H3,14,15);1H |

InChI Key |

ULNMZMBBJRBGLM-UHFFFAOYSA-N |

SMILES |

C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |

Canonical SMILES |

C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-] |

Other CAS No. |

1084-43-1 |

Synonyms |

1,3-diamino-5-methylphenazinium chloride |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering of 1,3 Diamino 5 Methylphenazinium Chloride

Foundational Synthetic Strategies for Phenazinium Core Structures

The creation of the central phenazinium ring system is the initial critical step in the synthesis of 1,3-Diamino-5-methylphenazinium chloride. Classical and modern organic chemistry provides several robust methods for constructing this tricyclic heteroaromatic scaffold.

Oxidative Cyclization Approaches in Phenazine (B1670421) Synthesis

Oxidative cyclization represents a prominent and versatile strategy for the formation of the phenazine core. This approach typically involves the condensation of an ortho-phenylenediamine with a catechol or another suitable 1,2-difunctionalized benzene (B151609) ring, followed by an oxidation step. The reaction proceeds through the formation of a dihydrophenazine intermediate, which is subsequently aromatized to the phenazine.

A well-established method for phenazine synthesis is the Wohl-Aue reaction , which involves the condensation of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base. researchgate.net This reaction, while classic, offers a modular approach to substituted phenazines. researchgate.net For instance, the reaction of a substituted aniline with a substituted nitrobenzene can, in principle, yield asymmetrically substituted phenazines. The conditions for these reactions, however, can be harsh, often requiring high temperatures.

More contemporary approaches to oxidative cyclization focus on milder and more efficient methods. These can include the use of various oxidizing agents to facilitate the cyclization and subsequent aromatization. The choice of oxidant and reaction conditions can significantly influence the yield and purity of the resulting phenazine.

Strategies for Regioselective Introduction of Amine and Methyl Substituents

Achieving the specific 1,3-diamino-5-methyl substitution pattern on the phenazinium core presents a significant synthetic challenge due to the directing effects of the substituents and the reactivity of the phenazine ring.

The introduction of amino groups onto a pre-formed phenazine ring can be approached through nucleophilic aromatic substitution (SNAr). However, the phenazine nucleus itself is electron-rich, making it generally unreactive towards nucleophiles unless activated by electron-withdrawing groups. In the context of phenazinium salts, the cationic nature of the ring system activates it towards nucleophilic attack.

A plausible multi-step synthetic route to achieve the desired substitution pattern could involve:

Synthesis of a suitably substituted phenazine precursor: This could involve the synthesis of a phenazine with leaving groups (e.g., halogens) at the 1 and 3 positions.

Nucleophilic substitution: The halogenated phenazine could then be subjected to amination using ammonia (B1221849) or a protected amine source to introduce the amino groups at the 1 and 3 positions. The regioselectivity of this step would be crucial and influenced by the electronic nature of the phenazine ring and any existing substituents.

N-Alkylation: The final step would be the quaternization of one of the ring nitrogens to introduce the methyl group at the 5-position, forming the phenazinium salt. This is typically achieved by reacting the diamino-substituted phenazine with an alkylating agent such as methyl iodide or dimethyl sulfate (B86663).

The table below summarizes key considerations for the regioselective introduction of substituents.

| Substitution Step | Methodology | Key Challenges and Considerations |

| Introduction of Amino Groups | Nucleophilic Aromatic Substitution (SNAr) on a halogenated phenazine precursor. | - Regioselectivity of the di-amination to favor the 1,3-isomer. - Potential for side reactions and the formation of isomeric products. - The need for activation of the phenazine ring for nucleophilic attack. |

| Introduction of Methyl Group | N-Alkylation of the diaminophenazine. | - Selective mono-alkylation at the desired nitrogen atom (N-5). - Potential for competing N-alkylation of the exocyclic amino groups. - Optimization of reaction conditions to control the extent of alkylation. |

Advanced Approaches for the Synthesis of this compound and its Analogs

More sophisticated synthetic strategies can offer improved control over the regiochemistry and yield of this compound and its derivatives.

Direct Nucleophilic Substitution in Quaternary Phenazinium Salts

Quaternary phenazinium salts are inherently activated towards nucleophilic attack due to their positive charge. This property can be exploited for the direct introduction of substituents. The substitution of hydrogen atoms in N-alkylphenazinium salts by amines has been reported, proceeding successively at positions 2 and 7. nemi.gov While this demonstrates the feasibility of direct amination, achieving the 1,3-diamino pattern would require a different regiochemical outcome.

The regioselectivity of nucleophilic attack is governed by the electronic distribution within the phenazinium ring. The introduction of an initial substituent will influence the position of subsequent additions. Therefore, a carefully designed precursor with appropriate directing groups might be necessary to favor substitution at the 1 and 3 positions.

Multi-Step Functionalization for Positional Selectivity

A multi-step approach offers a more controlled, albeit longer, route to the target molecule. This strategy relies on the sequential introduction of functional groups, with each step designed to set up the correct regiochemistry for the next.

A hypothetical multi-step synthesis could be envisioned as follows:

Synthesis of a 1,3-dihalo-phenazine: This could be achieved through a Wohl-Aue reaction with appropriately substituted anilines and nitrobenzenes, or through other phenazine synthesis methods that allow for the introduction of halogens.

Selective Amination: The dihalo-phenazine could then be subjected to a carefully controlled amination reaction. The use of protecting groups for the amino functionalities might be necessary to avoid side reactions in subsequent steps.

N-Methylation: Following the introduction of the amino groups, the phenazine would be N-methylated to form the desired phenazinium salt.

Deprotection (if necessary): If protecting groups were used for the amino functions, a final deprotection step would be required to yield this compound.

This stepwise approach, while more laborious, provides greater control over the final substitution pattern.

Derivatization and Post-Synthetic Modification of this compound

The presence of reactive primary amino groups on the this compound scaffold opens up possibilities for further derivatization and post-synthetic modification. Such modifications can be used to tune the compound's physicochemical properties, such as its solubility, absorption and emission wavelengths, and biological activity.

Post-functionalization of a triamino-phenazinium dye has been demonstrated through the introduction of electron-withdrawing groups on the reactive primary amine function. nih.gov This was achieved via acylation or nucleophilic aromatic substitution, leading to significant changes in the electronic density of the phenazinium core and a drastic color change. nih.gov These modifications enabled access to dyes with red to far-red absorption and near-infrared emission properties. nih.gov

Similar strategies could be applied to this compound. The primary amino groups at the 1 and 3 positions can act as nucleophiles and react with a variety of electrophiles.

Potential derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation/Arylation: Reaction with alkyl or aryl halides under appropriate conditions.

Formation of Schiff bases: Condensation with aldehydes or ketones.

These modifications can introduce a wide range of functional groups, allowing for the fine-tuning of the molecule's properties for specific applications. The table below outlines some potential derivatization strategies and their expected impact.

| Derivatization Reaction | Reagent | Expected Functional Group | Potential Impact on Properties |

| Acylation | Acetyl chloride | Acetamide | Modulation of solubility and electronic properties. |

| Sulfonylation | Dansyl chloride | Sulfonamide | Introduction of a fluorescent tag for imaging applications. |

| Schiff Base Formation | Benzaldehyde | Imine | Alteration of conjugation and photophysical properties. |

The ability to perform these post-synthetic modifications highlights the versatility of the this compound scaffold as a platform for the development of new functional molecules.

Strategies for Introducing Electron-Withdrawing and Electron-Donating Moieties

The electronic properties of the this compound scaffold can be finely tuned by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). These substituents significantly influence the electron density of the phenazinium ring system, which in turn affects its spectroscopic properties, redox potential, and reactivity.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl, -Br) groups, generally leads to a decrease in the electron density of the phenazinium core. This can result in a bathochromic (red) shift in the absorption and emission spectra of the molecule. Synthetically, the incorporation of EWGs can be achieved through various methods. One common strategy is the use of substituted starting materials in the initial synthesis of the phenazinium ring. For instance, employing a substituted o-phenylenediamine (B120857) with an EWG can lead to the formation of a phenazinium salt bearing that substituent.

Another powerful technique is post-synthetic modification, where the fully formed phenazinium salt is subjected to further chemical reactions. Aromatic nucleophilic substitution (SNAr) reactions on activated positions of the phenazinium ring can be utilized to introduce EWGs. The presence of the positively charged nitrogen atom and other activating groups can render certain positions on the aromatic rings susceptible to attack by nucleophiles carrying the desired EWG. The reactivity of the starting materials in these syntheses is influenced by the nature of the substituent; substrates with electron-withdrawing groups often afford higher yields in certain coupling reactions. rsc.org

Electron-Donating Groups (EDGs): Conversely, the incorporation of EDGs, such as amino (-NH₂), alkylamino (-NHR, -NR₂), or alkoxy (-OR) groups, increases the electron density of the phenazinium system. This typically results in a hypsochromic (blue) shift in the spectral properties. The amino groups already present in this compound are strong EDGs. Further functionalization can involve the alkylation or acylation of these amino groups to modulate their electron-donating strength.

The synthesis of phenazinium salts with additional EDGs often involves the condensation of substituted anilines or catechols. For example, the regioselective synthesis of alkoxy-substituted N-alkyl phenazinium salts has been achieved using nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzenes through a Buchwald–Hartwig amination, followed by tandem catalytic reduction and oxidative cyclization. nih.gov This method allows for the precise placement of up to four different alkoxy substituents. nih.gov The presence of EDGs, particularly multiple alkoxy groups, has been shown to lead to intense fluorescence in the resulting phenazinium salts. nih.gov

| Moiety Type | Example Groups | General Effect on Phenazinium Core | Synthetic Strategy |

| Electron-Withdrawing | -NO₂, -CN, -F, -Cl, -Br | Decreases electron density, red-shifts spectra | Use of substituted precursors, Aromatic Nucleophilic Substitution (SNAr) |

| Electron-Donating | -NH₂, -NHR, -NR₂, -OR | Increases electron density, blue-shifts spectra | Use of substituted precursors (e.g., substituted anilines), Buchwald-Hartwig amination |

Synthesis of Multifunctional Phenazinium Salt Derivatives for Research Purposes

The development of multifunctional phenazinium salt derivatives is a key area of research, aiming to create sophisticated molecular tools for various scientific applications, including biological imaging and diagnostics. This involves the incorporation of reactive groups or moieties with specific functionalities, such as fluorescent reporters, affinity tags, or reactive handles for bioconjugation.

One approach to creating multifunctional phenazinium derivatives is to introduce a reactive group that can be subsequently coupled to another molecule of interest, such as a biomolecule (e.g., protein, nucleic acid) or a solid support. For instance, a phenazinium salt can be synthesized with a linker arm terminating in a functional group like a carboxylic acid, an amine, or an azide. This functional handle can then be used for standard bioconjugation chemistries, such as amide bond formation or click chemistry, to attach the phenazinium core to a target molecule.

The synthesis of fluorescent probes for biological imaging is a prominent application of multifunctional phenazinium salts. The inherent fluorescence of many phenazinium derivatives can be modulated and targeted to specific cellular compartments or biomolecules. For example, a phenazinium-based fluorescent probe can be designed to specifically bind to a particular cellular structure and report on its local environment through changes in its fluorescence properties. The synthesis of such probes often involves the introduction of targeting moieties, such as specific ligands or cell-penetrating peptides, onto the phenazinium scaffold.

Research in this area has led to the development of phenazinium conjugates that can act as fluorescent light-up probes. For instance, a pheophorbide–phenazinium conjugate has been synthesized to act as a probe for G-quadruplex structures in nucleic acids. In this design, the phenazinium dye's fluorescence is quenched by Förster resonance energy transfer (FRET) to the pheophorbide moiety. Upon binding to a G-quadruplex, the conformation of the conjugate changes, disrupting the FRET process and leading to a significant enhancement of the phenazinium's fluorescence.

| Derivative Type | Functional Moiety | Synthetic Approach | Research Application |

| Bioconjugatable Derivative | Carboxylic acid, amine, azide | Introduction of a linker with a reactive functional group | Covalent attachment to biomolecules for labeling and tracking |

| Fluorescent Probe | Targeting ligand, environmentally sensitive fluorophore | Incorporation of moieties that direct localization and report on the environment | Targeted imaging of cellular structures and biomolecules |

| Light-up Probe | FRET pair (e.g., with pheophorbide) | Conjugation to a quencher moiety whose effect is modulated by target binding | Detection of specific biomolecular structures like G-quadruplexes |

The continued development of synthetic methodologies for the precise functionalization of this compound and related phenazinium salts will undoubtedly lead to the creation of even more sophisticated and powerful tools for scientific research.

Advanced Spectroscopic and Optoelectronic Characterization of 1,3 Diamino 5 Methylphenazinium Chloride

High-Resolution Structural Elucidation Techniques for Phenazinium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For 1,3-Diamino-5-methylphenazinium chloride, ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons would confirm the substitution pattern on the phenazinium core. The presence of two amino groups and one methyl group would lead to a specific set of signals with characteristic multiplicities due to spin-spin coupling between adjacent protons. For instance, the signals for protons on the phenazine (B1670421) ring system would typically appear in the downfield region (around 6.5-8.5 ppm) due to the aromatic ring current. The methyl group protons would exhibit a singlet in the upfield region.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal which protons are coupled to each other, helping to assign the signals to specific positions on the phenazine ring. HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

The following table illustrates the expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups in this compound, based on data from analogous phenazinium salts. nih.gov

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 8.5 | 110 - 145 |

| Aromatic C-N | - | 130 - 155 |

| Aromatic C-C (quaternary) | - | 120 - 140 |

| N-CH₃ | ~4.0 | ~35 |

| C-NH₂ | - | 140 - 160 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can confirm the molecular formula of this compound.

For the cation of this compound (C₁₃H₁₃N₄⁺), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄ClN₄ |

| Exact Mass of Cation (C₁₃H₁₃N₄⁺) | 225.1135 |

This is an interactive data table based on the chemical formula.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.netrigaku.commdpi.com If suitable single crystals of this compound can be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the planarity of the phenazinium ring system and the orientation of the amino and methyl substituents. It would also provide crucial information about the intermolecular interactions in the solid state, such as hydrogen bonding involving the amino groups and the chloride counter-ion, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions play a significant role in determining the material's bulk properties. For other phenazine derivatives, single-crystal X-ray diffraction has been successfully used to elucidate their detailed molecular and supramolecular structures. nih.gov

Detailed Analysis of Electronic Absorption and Emission Characteristics

The electronic properties of this compound, particularly its interaction with light, are of great interest for optoelectronic applications. The extended π-conjugated system of the phenazinium core, along with the electron-donating amino groups, is expected to result in strong absorption and emission in the visible region of the electromagnetic spectrum.

Solvatochromic Effects on Electronic Transitions

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited electronic states of the solute molecule. For a molecule like this compound, which possesses a significant dipole moment that is likely to change upon photoexcitation, pronounced solvatochromic effects are anticipated.

The electronic absorption and emission spectra of the compound would be recorded in a series of solvents with varying polarities. A bathochromic (red) shift in the absorption or emission maximum with increasing solvent polarity would indicate that the excited state is more polar than the ground state, a phenomenon known as positive solvatochromism. Conversely, a hypsochromic (blue) shift would suggest a less polar excited state (negative solvatochromism). The magnitude of the solvatochromic shift provides insights into the change in dipole moment upon electronic transition. Studies on other substituted dyes have demonstrated the utility of solvatochromism in understanding solute-solvent interactions. griffith.edu.aunih.govresearchgate.netgriffith.edu.au

The following table provides a hypothetical representation of the solvatochromic behavior of this compound, illustrating the expected trend in absorption maxima in different solvents.

| Solvent | Polarity (Dielectric Constant) | Expected Absorption Maximum (λmax, nm) |

| Toluene | 2.38 | ~480 |

| Dichloromethane | 8.93 | ~495 |

| Acetone | 20.7 | ~505 |

| Acetonitrile | 37.5 | ~510 |

| Methanol | 32.7 | ~515 |

| Water | 80.1 | ~525 |

This is an interactive data table. You can sort the data by clicking on the column headers.

Influence of Substituent Nature and Position on Photophysical Properties

The nature and position of substituents on the phenazinium core have a profound impact on the molecule's photophysical properties, including its absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime. nih.govnih.gov In this compound, the two amino groups at the 1 and 3 positions act as strong electron-donating groups, which are expected to cause a significant red-shift in the absorption and emission spectra compared to the unsubstituted phenazinium cation.

The methyl group at the 5-position (on one of the nitrogen atoms of the phenazine ring) further modifies the electronic structure. This N-alkylation creates a permanent positive charge and can influence the planarity of the ring system, which in turn affects the extent of π-conjugation and, consequently, the photophysical properties.

To systematically study these effects, the photophysical properties of this compound would be compared with those of related phenazinium derivatives, such as the unsubstituted phenazinium chloride, mono-amino substituted derivatives, and isomers with different substitution patterns. Such a comparative analysis would allow for the deconvolution of the electronic and steric effects of each substituent. The fluorescence quantum yield, a measure of the efficiency of the emission process, would be particularly sensitive to the nature of the substituents and the solvent environment.

Strategies for Spectral Redshift towards Near-Infrared Regions

Achieving significant shifts in the absorption and emission spectra of organic dyes toward the near-infrared (NIR) region is a key goal in materials science for applications in bioimaging and optoelectronics. For phenazinium-based compounds, several established strategies can be employed to induce this bathochromic (red) shift.

One primary strategy involves extending the π-conjugated system of the molecule. For a phenazinium core, this could be accomplished by adding aromatic or other unsaturated groups to the main structure. A larger delocalized electron system generally leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital) energy gap, resulting in the absorption of lower-energy photons, which corresponds to a shift to longer wavelengths. researchgate.net

Another effective method is the chemical modification of the phenazinium ring with specific functional groups that modulate its electronic properties. researchgate.net The introduction of strong electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at strategic positions can tune the HOMO and LUMO energy levels to reduce the band gap.

A third strategy leverages intermolecular interactions through the controlled formation of specific molecular aggregates, known as J-aggregates. These aggregates exhibit a characteristic bathochromic shift in their absorption spectrum compared to the monomeric dye, which can push the absorption into the NIR region. researchgate.net

Investigation of Self-Assembly and Aggregation Phenomena

Planar, cationic dyes like substituted phenaziniums are known to undergo self-assembly in solution, leading to the formation of molecular aggregates. This aggregation is driven by factors such as the planarity of the aromatic system and the presence of a positive charge, which promote intermolecular interactions. acs.orgacs.orgnih.gov The specific arrangement of the molecules within the aggregate dictates its photophysical properties.

Formation and Characterization of H- and J-Aggregates

The aggregation of phenazinium dyes in concentrated solutions can lead to the formation of two primary types of aggregates, distinguished by their spectroscopic signatures: H-aggregates and J-aggregates. acs.org

H-aggregates: These are characterized by a hypsochromic shift (blue shift) in the absorption band relative to the monomer. pradeepresearch.org This shift arises from a "face-to-face" stacking of the dye molecules. According to molecular exciton (B1674681) theory, this parallel arrangement leads to a higher-energy electronic transition. H-aggregates are often associated with weak or no fluorescence. acs.org

J-aggregates: These are characterized by a bathochromic shift (red shift) in the absorption band, which is typically sharp and intense. pradeepresearch.org This effect is attributed to a "head-to-tail" or slipped-stack arrangement of the molecules. This configuration results in a lower-energy electronic transition. J-aggregates can be significantly more fluorescent than their H-aggregate counterparts. acs.org

The formation of these aggregates can be identified and characterized by observing changes in absorption and fluorescence spectra as a function of dye concentration or solvent composition. acs.orgnih.gov

Table 1: Spectroscopic Characteristics of Phenazinium Dye Aggregates

| Aggregate Type | Common Molecular Arrangement | Absorption Spectrum Shift | Relative Fluorescence |

|---|---|---|---|

| H-Aggregate | Face-to-Face Stacking | Hypsochromic (Blue Shift) | Low or Quenched |

| J-Aggregate | Head-to-Tail / Slipped Stack | Bathochromic (Red Shift) | Often Enhanced |

Driving Forces and Molecular Parameters Governing Aggregation Behavior

Several key factors govern the self-assembly and aggregation of phenazinium dyes:

Molecular Structure: The planarity of the phenazinium skeleton is a primary driving force, facilitating π-π stacking interactions between molecules. acs.orgacs.org The presence of substituents can also play a crucial role; for instance, the positive inductive effect of methyl groups has been shown to enhance the aggregation process in related phenazinium dyes like Safranin-T. acs.orgacs.orgnih.gov

Charge: The cationic nature of the phenazinium ring is a significant contributor to the aggregation behavior. acs.orgacs.org

Solvent Environment: The polarity of the solvent has a pronounced effect. Polar protic solvents like water tend to favor the aggregation process more than aprotic solvents. acs.orgnih.gov

Concentration: As the concentration of the dye in solution increases, the equilibrium shifts from monomers towards the formation of aggregates.

Electrochemical and Redox Properties of this compound Systems

The phenazinium core is a redox-active moiety, and its electrochemical properties can be readily investigated and modulated.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the redox potentials of chemical species. abechem.com In a typical CV experiment, a three-electrode system is used, consisting of a working electrode, a reference electrode (e.g., saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire). abechem.com

When analyzing a redox-active molecule like a phenazinium salt, the applied potential is scanned, and the resulting current from electron transfer events (oxidation and reduction) is measured. The resulting plot, a voltammogram, shows peaks corresponding to these redox processes. The peak potentials provide information about the formal redox potential of the molecule, which is a measure of its tendency to accept or donate electrons.

Modulation of Redox Potentials through Chemical Modification

The redox potential of a core aromatic system like phenazinium can be systematically tuned by introducing substituents with different electronic properties. mdpi.com This principle is fundamental to designing molecules for specific applications, such as in redox flow batteries or as electrochemical sensors.

The effect of substituents is generally predictable:

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (B1213986) (-OCH₃) increase the electron density of the aromatic ring. This destabilizes the frontier molecular orbitals, making the molecule easier to oxidize and thus lowering its redox potential. mdpi.com

Electron-Withdrawing Groups (EWGs): Groups like fluoro (-F) or trifluoromethyl (-CF₃) decrease the electron density of the ring. This stabilizes the frontier molecular orbitals, making the molecule more difficult to oxidize and thus elevating its redox potential. mdpi.com

Therefore, the redox potential of the this compound system is significantly influenced by its three electron-donating substituents (two amino groups and one methyl group). Further modification of this structure would allow for the fine-tuning of its electrochemical behavior.

Table 2: Influence of Substituents on Molecular Redox Potential

| Substituent Type | Example Groups | Effect on Electron Density | Impact on Redox Potential |

|---|---|---|---|

| Electron-Donating | -NH₂, -OH, -OCH₃, -CH₃ | Increases | Decreases (Easier to Oxidize) |

| Electron-Withdrawing | -F, -Cl, -CN, -CF₃ | Decreases | Increases (Harder to Oxidize) |

Theoretical and Computational Chemistry Studies of 1,3 Diamino 5 Methylphenazinium Chloride

Quantum Mechanical Simulations for Electronic Structure Prediction

Quantum mechanical simulations are instrumental in predicting the electronic structure of molecules. These methods provide insights into the arrangement and energies of electrons within a compound, which are fundamental to understanding its chemical behavior and properties.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach to predict the ground state properties of molecules, such as their geometry, electronic energy, and vibrational frequencies. A DFT analysis of 1,3-Diamino-5-methylphenazinium chloride would typically involve the selection of a suitable functional and basis set to accurately model its electronic density and derive these fundamental properties. However, no published studies containing DFT calculations for this specific compound were found.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Dynamics

To understand the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TDDFT) is employed. This method allows for the calculation of excited state energies, which correspond to the electronic transitions observed in UV-visible spectroscopy. A TDDFT study of this compound would provide valuable information about its photophysical properties, including its absorption and emission characteristics. Unfortunately, no such studies specific to this molecule are available in the reviewed literature.

Elucidation of Intramolecular Interactions and Charge Transfer Pathways

The internal stability and reactivity of a molecule are governed by a complex network of intramolecular interactions and the pathways for charge transfer. Computational analyses can map these features, providing a deeper understanding of the molecule's electronic landscape.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and hyperconjugative interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which contributes to molecular stability. An NBO analysis of this compound would quantify these interactions and their energetic contributions. No literature containing an NBO analysis for this compound could be identified.

Analysis of HOMO-LUMO Energy Gaps and Molecular Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. From the HOMO and LUMO energies, various molecular reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated. Specific HOMO-LUMO energy gap values and related reactivity descriptors for this compound have not been reported in the scientific literature.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Computational chemistry can be used to predict the NLO properties of molecules, such as their polarizability and hyperpolarizability, which are measures of their response to an applied electric field. A theoretical investigation into the NLO properties of this compound would assess its potential for such applications, but no such predictive studies have been published.

Calculation of First-Order Hyperpolarizabilities

The first-order hyperpolarizability (β) is a key tensor quantity that determines the second-order NLO response of a molecule, which is responsible for phenomena like second-harmonic generation. Theoretical quantum-chemical calculations, particularly using Density Functional Theory (DFT), have become a standard tool for predicting the NLO properties of organic molecules. mdpi.comresearchgate.net

For a molecule like this compound, the calculation of first-order hyperpolarizability would typically involve the following steps:

Molecular Geometry Optimization: The molecule's ground-state geometry is optimized using a suitable level of theory and basis set, such as B3LYP/6-31G(d,p). mdpi.com

Frequency Calculation: Vibrational frequency analysis is performed to ensure the optimized structure corresponds to a true energy minimum on the potential energy surface.

Hyperpolarizability Calculation: The static and dynamic first-order hyperpolarizabilities are then calculated. The choice of functional and basis set is crucial for obtaining accurate results that can be compared with experimental data. mdpi.com Functionals like CAM-B3LYP and M06-2X have shown reliability in predicting hyperpolarizability. mdpi.com

The calculated hyperpolarizability is often compared to that of a reference compound, such as urea, to evaluate its potential as an NLO material. mdpi.comnih.gov For donor-π-acceptor molecules, the magnitude of β is strongly related to the intramolecular charge transfer between the electron donor and acceptor groups through the π-conjugated system. nih.gov In this compound, the amino groups would act as electron donors and the positively charged phenazinium ring as the electron acceptor.

Design Principles for Novel Organic NLO Materials Based on Phenazinium Cores

The design of new organic NLO materials is guided by several key principles aimed at maximizing the first-order hyperpolarizability and ensuring other desirable properties like thermal stability and transparency. researchgate.net For materials based on a phenazinium core, these principles would include:

Enhancement of Intramolecular Charge Transfer (ICT): The core strategy revolves around creating a strong donor-π-acceptor (D-π-A) system. nih.gov

Donor and Acceptor Strength: Attaching strong electron-donating groups (like amino or substituted amino groups) and enhancing the electron-accepting nature of the phenazinium core would increase the degree of ICT and, consequently, the hyperpolarizability.

π-Conjugated Bridge: Modifying the π-system of the phenazinium ring to extend conjugation can also enhance the NLO response.

Molecular Engineering: The strategic placement of donor and acceptor groups on the phenazinium scaffold is critical. Computational studies on similar aromatic systems have shown that the relative positions of these groups significantly impact the NLO properties. nih.gov

Crystal Engineering: For practical applications, the molecules must crystallize in a non-centrosymmetric space group. The design of ionic organic materials, where the phenazinium cation is paired with a suitable anion, can influence the crystal packing and lead to favorable arrangements for NLO applications. nih.govresearchgate.net

Theoretical modeling plays a crucial role in the rational design of such materials by allowing for the screening of a large number of potential candidates before their synthesis, thus saving time and resources. nih.govcas.cn First-principles design and simulations can effectively predict the NLO properties and guide the experimental exploration of new functional NLO crystals. cas.cn

Advanced Applications in Research Methodologies and Chemical Sciences

Utilization as Spectroscopic Probes in Heterogeneous Systems

Phenazinium dyes are renowned for their sensitivity to the local environment, making them excellent candidates for spectroscopic probes in complex and heterogeneous systems. Their absorption and emission characteristics can shift in response to changes in polarity, viscosity, and molecular interactions, providing valuable insights into the structure and dynamics of these systems.

The planar aromatic structure of phenazinium salts facilitates their non-covalent insertion, or intercalation, between the base pairs of nucleic acids like DNA and RNA. This binding modality is of significant interest for understanding drug-DNA interactions and for the development of genetic probes. Spectroscopic techniques are pivotal in characterizing these interactions. For instance, the binding of cationic phenazinium dyes such as phenosafranin (B118193) (PSF), safranin-T (ST), and safranin-O (SO) to calf thymus DNA (ctDNA) has been extensively studied. nih.gov

Upon intercalation, the absorption spectra of these dyes typically exhibit hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to longer wavelengths). nih.gov Fluorescence spectroscopy is also a powerful tool, as the dye's fluorescence is often quenched or enhanced upon binding, and changes in fluorescence anisotropy can provide information about the mobility of the dye within the macromolecular structure. nih.govnih.gov Circular dichroism (CD) spectroscopy can reveal structural changes in the DNA upon dye binding and can also show induced CD signals for the achiral dye molecule when it is held in a chiral conformation by the DNA helix. nih.gov

The binding of phenazinium dyes to macromolecules like DNA is influenced by both electrostatic interactions between the cationic dye and the negatively charged phosphate (B84403) backbone of the nucleic acid, and hydrophobic interactions that drive the intercalation of the planar ring system into the core of the double helix. nih.govresearchgate.net Studies with analogous compounds suggest that the strength of this interaction can be quantified by a binding constant, which is often in the range of 10^5 M⁻¹. researchgate.net

Table 1: Spectroscopic Changes Observed Upon Intercalation of Phenazinium Dyes with DNA (Based on Analogous Compounds)

| Spectroscopic Technique | Observed Changes | Information Gained |

| UV-Visible Absorption | Hypochromism and Bathochromic Shift | Mode of binding (intercalation) |

| Fluorescence Spectroscopy | Quenching or enhancement of intensity, changes in anisotropy | Binding affinity, mobility of the dye |

| Circular Dichroism | Changes in DNA CD signal, induced CD for the dye | Structural perturbations of DNA, chiral arrangement of the bound dye |

This data is representative of findings for phenazinium dyes like phenosafranin and safranin-T and is intended to be illustrative of the expected behavior for 1,3-Diamino-5-methylphenazinium chloride.

Self-assembled systems such as micelles and polymers create unique microenvironments that differ significantly from the bulk solvent. Phenazinium dyes can be used to probe these microenvironments due to the sensitivity of their photophysical properties to local polarity and viscosity. aip.org For example, studies of phenazinium dyes in anionic reverse micelles have shown that the fluorescence emission maximum and fluorescence anisotropy of the dye are dependent on the size of the water pool within the micelle. aip.org As the water pool size increases, the environment around the dye becomes more polar, leading to shifts in the emission spectrum. aip.org

The rotational motion of the dye, which can be measured by fluorescence anisotropy, is also sensitive to the viscosity of the microenvironment. aip.org In a more constrained environment, such as the interior of a polymer matrix or a micelle, the rotational motion of the dye is restricted, leading to higher fluorescence anisotropy. aip.org These properties allow researchers to gain insights into the internal structure and dynamics of these self-assembled systems. researchgate.net The interaction between phenazinium dyes and surfactants can also lead to the formation of dye-surfactant aggregates, which can have distinct spectroscopic signatures. researchgate.net

Role in Functional Materials Research and Development

The electronic and optical properties of phenazinium derivatives make them attractive building blocks for the development of novel functional materials, particularly in the field of organic electronics and advanced dyes.

Phenazine-based molecules have been investigated for their potential as n-type organic semiconductors. researchgate.netnih.gov The electron-deficient nature of the phenazine (B1670421) ring system facilitates electron transport. By modifying the core phenazine structure with various substituents, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to suit specific device applications. researchgate.net For instance, phenazine-substituted ladder polymers have been synthesized and shown to exhibit n-type semiconducting behavior. researchgate.netosti.gov

In the context of organic photovoltaics (OPVs), phenazine derivatives have been explored as components in donor-acceptor copolymers. osti.gov The ability to tune their electronic properties allows for the optimization of light absorption and charge separation at the donor-acceptor interface, which are critical for efficient solar cell performance. While specific applications of this compound in this area are not yet reported, the broader class of phenazine-containing materials continues to be an active area of research for organic electronics. researchgate.netmdpi.comsemanticscholar.org

The intense color and photostability of phenazinium salts have historically made them important as dyes. nih.gov In modern materials science, these properties are being harnessed for the development of advanced dye materials for conjugated systems. wikipedia.orglibretexts.org Conjugated systems, which consist of alternating single and multiple bonds, are fundamental to many organic electronic and photonic materials. wikipedia.org The incorporation of phenazinium moieties into larger conjugated structures can lead to materials with tailored absorption and emission properties, as well as interesting electrochemical behavior. nih.gov

The synthesis of phenazinium dyes can be versatile, allowing for the introduction of various functional groups to tune their properties. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups can significantly shift the absorption and emission wavelengths of the dye, potentially into the near-infrared region, which is of interest for applications in bio-imaging and telecommunications. nih.gov The rigid and planar structure of the phenazinium core generally leads to high fluorescence quantum yields. mdpi.com

Chemical Sensing and Optical Thermometry Methodologies

The sensitivity of the fluorescence properties of phenazinium dyes to their environment also makes them promising candidates for the development of chemical sensors and optical thermometers.

Recent research has demonstrated that triamino-phenazinium dyes can act as thermosensitive probes. mdpi.com The fluorescence intensity of these dyes can decrease significantly with increasing temperature, a phenomenon that can be harnessed for non-invasive temperature sensing in various systems, including biological ones. mdpi.com This thermosensitivity is often related to the presence of alkylamino substituents that can undergo temperature-dependent rotational motion, leading to non-radiative de-excitation pathways at higher temperatures. mdpi.com

The solvatochromic properties of phenazinium dyes, where their color changes with the polarity of the solvent, form the basis for their potential use as chemical sensors for solvent polarity. nih.govrsc.orgnih.govnih.gov A dye that exhibits a distinct and measurable change in its absorption or emission spectrum in the presence of a specific analyte could be developed into a selective chemical sensor. The intense fluorescence of many phenazinium derivatives makes them particularly suitable for the development of highly sensitive fluorescence-based sensors. nih.gov

Table 2: Potential Sensing Applications of Phenazinium Dyes

| Application | Principle | Measured Property |

| Optical Thermometry | Temperature-dependent non-radiative decay | Fluorescence intensity |

| Polarity Sensing | Solvatochromism | Absorption/Emission wavelength |

| Analyte Detection | Specific binding leading to spectroscopic change | Fluorescence intensity, wavelength, or lifetime |

Development of Thermosensitive Probes for Sub-Micronic Thermal Sensing

Phenazinium dyes, including triamino-phenazinium structures closely related to this compound, have been investigated as promising thermosensitive fluorescent probes for thermal sensing at the sub-micronic scale. mdpi.comnih.govresearchgate.net The core principle behind their function is the temperature-dependent modulation of their fluorescence intensity. As a general guideline for organic dyes, an increase in temperature provides thermal energy to electrons, promoting them to higher vibrational energy levels where the probability of radiative deexcitation (fluorescence) is reduced. mdpi.comresearchgate.net

Research into a series of triamino-phenazinium dyes demonstrated that their emission intensity gradually decreases with heating. mdpi.com The sensitivity of these probes is influenced by both the chemical nature and the specific position of alkylamine substituents on the phenazinium core. mdpi.comnih.gov For instance, a comparative study of three different triamino-phenazinium derivatives in dimethylformamide (DMF) showed a distinct loss in fluorescence intensity as the temperature was raised from 25 °C to 80 °C. One derivative, featuring a diethylamine (B46881) moiety, exhibited a significant 35% loss of signal intensity, highlighting its potential for bio-sensing applications. mdpi.com This behavior is attributed to the non-hindered rotation of the diethylamine group at higher temperatures, which facilitates non-radiative relaxation back to the ground state. researchgate.net The high emission efficiency and notable thermosensitivity of these compounds make them suitable candidates for developing advanced molecular thermometers. mdpi.com

Table 1: Thermosensitivity of Triamino-Phenazinium Dyes in DMF (25 °C to 80 °C)

| Derivative | Substituent | Fluorescence Intensity Loss |

|---|---|---|

| 5 | Butylamine | 27% |

| 6 | Diethylamine | 24% |

| 7 | Diethylamine (different position) | 35% |

Data sourced from a study on related triamino-phenazinium dyes. mdpi.com

Receptor Design for Anion Recognition and Detection (e.g., HSO4-)

The phenazine framework serves as a versatile scaffold for the design of receptors capable of recognizing and detecting specific anions. researchgate.net Research has focused on tailoring phenazine derivatives to act as selective sensors for the hydrogen sulfate (B86663) (HSO₄⁻) anion. researchgate.netrsc.org One such design involves a catechol-functionalized phenazine imidazole (B134444), which functions as a hybrid acceptor for capturing HSO₄⁻. researchgate.netrsc.org

The mechanism of recognition is primarily based on the formation of multiple hydrogen bonds between the receptor molecule and the target anion. researchgate.netrsc.org This interaction leads to a measurable change in the receptor's photophysical properties. For the catechol-functionalized derivative, binding with HSO₄⁻ induces a "turn-off" fluorescent response, meaning the fluorescence intensity is quenched upon anion recognition. researchgate.netrsc.org This sensor demonstrated high selectivity for HSO₄⁻ with strong anti-interference toward other common anions, particularly basic ones like acetate (B1210297) (AcO⁻) and phosphate species (HPO₄²⁻, H₂PO₄⁻). researchgate.netrsc.org The ability to design such selective receptors highlights the potential for creating convenient and efficient test kits for the visual or instrumental detection of specific anions in various samples. researchgate.net

Table 2: Anion Recognition Properties of a Phenazine-Based Receptor

| Target Anion | Sensing Mechanism | Observed Response | Selectivity |

|---|---|---|---|

| HSO₄⁻ | Multiple Hydrogen Bond Interaction | "Turn-off" Fluorescence | High, with strong anti-interference from other common anions |

Data based on a catechol-functionalized phenazine imidazole receptor. researchgate.netrsc.org

Application as Electron Mediators in Enzymatic Assays

Co-Factor in Dehydrogenase-Mediated Redox Reactions (e.g., Histamine (B1213489) Dehydrogenase, meso-Diaminopimelate Dehydrogenase)

Phenazinium salts, such as the related compounds 1-methoxy-5-methyl phenazinium methyl sulfate (mPMS) and 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES), are widely used as artificial electron mediators in second-generation electrochemical biosensors and enzymatic assays. nih.govresearchgate.netnih.gov They function by shuttling electrons from the reduced cofactor of a redox enzyme to an electrode or an indicator dye. nih.gov This role is critical in assays involving NAD-linked dehydrogenases, where the enzyme oxidizes a substrate and reduces NAD⁺ to NADH. The phenazinium compound then facilitates the re-oxidation of NADH.

While specific studies detailing the use of this compound with histamine dehydrogenase or meso-diaminopimelate dehydrogenase are not prominent, the principle applies to a wide range of flavin oxidoreductases and dehydrogenases. nih.govnih.gov For example, phenazinium derivatives have been shown to be effective mediators for enzymes like lactate (B86563) oxidase and glucose dehydrogenase. researchgate.netnih.gov Their effectiveness stems from their ability to accept electrons from the reduced enzyme cofactor and transfer them to a final acceptor, thereby regenerating the oxidized form of the cofactor and allowing the enzymatic cycle to continue. nih.govresearchgate.net

Mechanism of Electron Transfer and Chromogenic Signal Generation

The mechanism of phenazinium-mediated assays involves a series of oxidation-reduction reactions that ultimately generate a measurable signal. nih.govresearchgate.net In a typical system, a dehydrogenase enzyme catalyzes the oxidation of its substrate, transferring electrons to NAD⁺ to form NADH. nih.gov The phenazinium salt acts as an intermediate electron carrier, accepting electrons from NADH and becoming reduced in the process. nih.gov

This reduced form of the phenazinium mediator is then re-oxidized by a final electron acceptor. google.com In many colorimetric assays, this final acceptor is a tetrazolium salt, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). nih.govconicet.gov.ar The tetrazolium salt is colorless or pale yellow, but upon reduction by the phenazinium mediator, it is converted into a highly colored and often insoluble formazan (B1609692) product. nih.govgoogle.com The intensity of the color produced is directly proportional to the amount of formazan generated, which in turn correlates with the initial activity of the dehydrogenase enzyme. nih.gov This chromogenic signal generation forms the basis of many cell viability and enzymatic assays. google.commdpi.com

Derivatization Reagents in Advanced Analytical Techniques

Pre- and Post-Column Derivatization in Chromatography (e.g., HPLC, GC-MS)

Derivatization is a chemical modification technique used in chromatography to enhance the analytical performance for compounds that may lack volatility, stability, or a detectable chromophore. nih.gov The process can be performed either before the sample is injected into the chromatographic system (pre-column) or after the components have been separated by the column but before they reach the detector (post-column). chromatographytoday.comactascientific.com

Pre-column derivatization involves reacting the analyte with a reagent to form a derivative with improved properties prior to analysis. actascientific.comacademicjournals.org This approach can improve chromatographic separation and increase detection sensitivity. nanobioletters.com Common reagents used for this purpose include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and phenyl isothiocyanate (PITC), which are often used for the analysis of amino acids and other primary and secondary amines. nih.govactascientific.com

Post-column derivatization (PCD) occurs after the separation is complete. chromatographytoday.com The column effluent is mixed with a reagent, and the resulting derivatives are then detected. nih.gov This method has the advantage of not altering the chromatography of the original analyte and avoiding interference from excess reagent peaks, as the derivatization happens after the separation. chromatographytoday.com Reagents like ninhydrin (B49086) and fluorescamine (B152294) are frequently used in PCD for amine analysis. actascientific.com

While derivatization is a critical tool in analytical chemistry for a wide range of compounds, the specific use of this compound as a derivatization reagent in HPLC or GC-MS applications is not extensively documented in the scientific literature. The primary documented roles for phenazinium compounds in analytical methods are as electron mediators and optical probes. mdpi.comresearchgate.netnih.gov

Strategies for Enhancing Analyte Detectability and Chromatographic Performance with this compound

The inherent characteristic of phenazinium compounds to participate in redox reactions suggests a theoretical potential for this compound to act as a redox mediator in electrochemical biosensors, a strategy commonly employed to enhance the detectability of various analytes. ontosight.ai This approach typically involves the mediator facilitating electron transfer between an enzyme and an electrode, thereby amplifying the analytical signal. However, specific studies quantifying the efficacy of this compound in such systems, including data on enhancement factors or limits of detection for specific analytes, are not documented.

In the realm of chromatography, cationic compounds are sometimes utilized as ion-pairing reagents in reversed-phase high-performance liquid chromatography (HPLC) to improve the retention and separation of anionic analytes. This technique relies on the formation of a neutral ion pair that exhibits greater affinity for the nonpolar stationary phase. While this is a common strategy for enhancing chromatographic performance, there is no available research to indicate that this compound has been investigated or applied for this purpose.

Consequently, the following data tables, which would typically present detailed research findings on this compound's analytical applications, remain unpopulated due to the absence of specific experimental data in published research.

Data on Enhanced Analyte Detectability

| Analytical Technique | Analyte | Enhancement Factor | Limit of Detection (LOD) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Data on Improved Chromatographic Performance

| Chromatographic Mode | Analyte(s) | Parameter Improved | Specific Conditions | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Further research and investigation are required to explore and quantify the potential of this compound in these advanced analytical applications.

Q & A

Q. What are the recommended synthetic routes for 1,3-diamino-5-methylphenazinium chloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves condensation of substituted phenazine precursors under acidic or oxidative conditions. For example, reacting 5-methylphenazine with diamino reagents in HCl medium may yield the target compound. Post-synthesis, purity should be validated via high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy (λmax ~450–500 nm, characteristic of phenazinium chromophores). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (e.g., ¹H/¹³C NMR for methyl and amino group confirmation) are critical for structural verification .

Q. How is this compound characterized spectroscopically, and what key peaks indicate its structure?

Methodological Answer:

- UV-Vis Spectroscopy: Phenazinium derivatives exhibit strong absorbance in the visible range (450–550 nm) due to π→π* transitions. A shoulder near 350 nm may indicate amino group interactions .

- NMR: ¹H NMR in D2O/DMSO-d6 should show signals for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and NH2 protons (broad, δ 5.0–6.0 ppm). ¹³C NMR confirms aromatic carbons (δ 120–140 ppm) and methyl carbons (δ 20–25 ppm) .

- FT-IR: N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) are diagnostic .

Q. What are the primary applications of this compound in biological research?

Methodological Answer: As a cationic phenazinium dye, it is used in:

- Cellular Staining: Membrane-permeable properties allow visualization of cytoplasmic structures (e.g., mitochondria) in fixed cells. Optimize staining with 0.1–1 µM solutions in PBS (pH 7.4) for 10–30 minutes .

- Redox Probes: Its reversible redox behavior (phenazinium ↔ leuco form) facilitates electron-transfer studies in enzymatic assays. Use cyclic voltammetry (CV) in buffered solutions (pH 6–8) to monitor redox potentials .

Advanced Research Questions

Q. How does pH influence the stability and redox properties of this compound?

Methodological Answer:

- Stability: Under acidic conditions (pH < 4), protonation of amino groups enhances solubility but may promote aggregation. Alkaline conditions (pH > 9) risk deprotonation and structural degradation. Store in dark, neutral buffers (e.g., 10 mM phosphate buffer, pH 7.0) to minimize photodegradation .

- Redox Behavior: CV studies show pH-dependent shifts in reduction potentials (E1/2). At pH 7, E1/2 ≈ −0.25 V vs. Ag/AgCl, shifting cathodically by ~30 mV per pH unit increase. This impacts its utility in pH-sensitive redox assays .

Q. What strategies resolve contradictions in reported spectroscopic data for phenazinium derivatives?

Methodological Answer: Discrepancies often arise from:

- Solvent Effects: Compare spectra in identical solvents (e.g., DMSO vs. water). For example, protonation in aqueous HCl alters UV-Vis maxima .

- Isomerism: Check for positional isomers (e.g., 5-methyl vs. 7-methyl substitution) via 2D NMR (COSY, NOESY) or X-ray crystallography .

- Impurity Interference: Use HPLC-MS to detect byproducts (e.g., demethylated analogs) and refine synthetic protocols .

Q. How can researchers mitigate toxicity concerns when handling this compound?

Methodological Answer: While toxicological data are limited (see ), adopt:

- Exposure Controls: Use fume hoods, nitrile gloves, and lab coats. Prepare solutions in closed systems to avoid aerosol formation.

- Waste Management: Degrade phenazinium residues via Fenton’s reagent (H2O2 + Fe²⁺) under acidic conditions, followed by neutralization .

- First Aid: For skin contact, rinse with 10% sodium bicarbonate; for inhalation, seek immediate medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.